Bis(2-methylpropyl) phenyl phosphate

Description

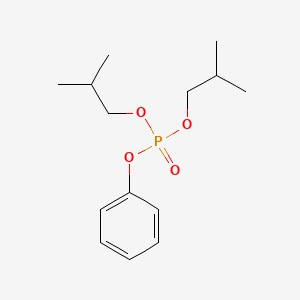

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl) phenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O4P/c1-12(2)10-16-19(15,17-11-13(3)4)18-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOHKIXYILEQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(=O)(OCC(C)C)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395850 | |

| Record name | bis(2-methylpropyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38299-61-5 | |

| Record name | bis(2-methylpropyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Compound Profile: Bis 2 Methylpropyl Phenyl Phosphate

Synthesis and Chemical Structure

While a specific, detailed synthesis protocol for Bis(2-methylpropyl) phenyl phosphate is not widely published, its structure as an asymmetric phosphate triester suggests a plausible synthesis route based on established organophosphorus chemistry. A common method for creating such compounds is the reaction of a dichlorophosphate (B8581778) with the desired alcohols in a stepwise manner. For instance, phenyl dichlorophosphate could be reacted with two equivalents of 2-methyl-1-propanol (B41256) (isobutanol) in the presence of a base to neutralize the HCl byproduct.

Alternatively, a transesterification reaction could be employed, where a simpler triaryl or trialkyl phosphate is reacted with the corresponding alcohol under catalytic conditions. researchgate.netmdpi.com

Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | diisobutyl phenyl phosphate sigmaaldrich.com |

| CAS Number | 38299-61-5 sigmaaldrich.com |

| Molecular Formula | C₁₄H₂₃O₄P sigmaaldrich.com |

| InChI Key | TZOHKIXYILEQDW-UHFFFAOYSA-N sigmaaldrich.com |

Physicochemical Properties

Physicochemical Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 286.31 g/mol | sigmaaldrich.com |

| Physical State | Not specified (likely liquid at room temp.) | Inferred |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Spectroscopic Data

Detailed spectroscopic analyses such as ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and IR spectra for Bis(2-methylpropyl) phenyl phosphate are not publicly documented. However, based on its chemical structure, the following spectral features would be expected:

³¹P-NMR: A single resonance in the characteristic chemical shift range for phosphate esters.

¹H-NMR: Signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons (-CH₂-) of the isobutyl groups, the methine proton (-CH-) of the isobutyl groups, and the terminal methyl protons (-CH₃) of the isobutyl groups, with appropriate splitting patterns and integrations.

¹³C-NMR: Resonances for the distinct carbon atoms in the phenyl and isobutyl groups.

IR Spectroscopy: Characteristic absorption bands for P=O, P-O-C (aryl), and P-O-C (alkyl) bonds, as well as C-H bonds of the alkyl and aryl groups.

Advanced Analytical Chemistry for Environmental and Material Science Detection

Development of High-Sensitivity Extraction and Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for the reliable analysis of Bis(2-methylpropyl) phenyl phosphate (B84403). The primary goal is to isolate the target analyte from the sample matrix, eliminate interferences, and concentrate it to a level suitable for instrumental detection.

Liquid-Liquid Extraction (LLE) is a foundational technique for the purification of organophosphates. For compounds structurally similar to Bis(2-methylpropyl) phenyl phosphate, LLE has been optimized to achieve high recovery rates. For instance, in the purification of Bis(2-methylphenyl) hydrogen phosphate, an LLE method using a dichloromethane/water solvent system (3:1 v/v) has been shown to effectively remove impurities, yielding a product recovery of over 98%. This approach demonstrates the utility of LLE in separating the phosphate ester from aqueous and highly polar contaminants.

Solid-Phase Extraction (SPE) offers a more automated and often more efficient alternative to LLE, reducing solvent consumption. In the context of analyzing organophosphate additives like Bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) from plastic films, SPE has been successfully applied. nih.gov The selection of the appropriate sorbent material is crucial and is dictated by the polarity of the target analyte and the composition of the sample matrix.

Table 1: Liquid-Liquid Extraction (LLE) Optimization Parameters for a Related Organophosphate

| Parameter | Specification | Purpose | Recovery | Source |

| Solvent System | Dichloromethane/Water (3:1 v/v) | Removes unreacted precursors and HCl | >98% | |

| Technique | Purification via extraction phases | Separates product from impurities | >98% |

For complex matrices such as polymers and biological samples, more advanced extraction methods are often required. Ultrasonic Supported Extraction (USSE) has been developed for the determination of phosphate-based flame retardants (PFRs) from styrene-based polymers. nih.gov This technique utilizes ultrasonic waves to accelerate the extraction of analytes from the solid polymer into a solvent. Another powerful method is Pressurized Liquid Extraction (PLE), which has been employed for the analysis of organophosphorus flame retardants (OPFRs) in human hair samples. chemrxiv.org PLE uses elevated temperatures and pressures to enhance extraction efficiency, allowing for rapid processing of small sample sizes, such as 25 mg of hair. chemrxiv.org These methods are particularly suitable for trace-level analysis where analyte concentration is low and the matrix is intricate.

Chromatographic Separations and Coupled Detection Systems

Following extraction, chromatographic techniques are employed to separate Bis(2-methylpropyl) phenyl phosphate from other co-extracted compounds before detection by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organophosphates. nih.gov For many higher molecular weight or more polar PFRs, derivatization is necessary to increase their volatility and thermal stability for GC analysis. A common approach is trimethylsilylation, which involves a two-step process to convert active groups (e.g., hydroxyl, amino) into their trimethylsilyl (B98337) (TMS) derivatives. nih.gov These derivatives are more amenable to separation on standard non-polar GC columns like a DB-5ms. nih.gov

For PFRs in polymer extracts, GC-MS methods have been established with limits of detection (LODs) varying by compound, ranging from 75 µg g⁻¹ to 780 µg g⁻¹ in the polymer. nih.gov The use of a specific phosphorus-nitrogen detector (PND) in parallel with MS can offer enhanced selectivity and even lower detection limits for phosphorus-containing compounds. nih.gov

Table 2: Example Limits of Detection (LODs) for PFRs in Polymer Extracts using GC-MS

| Compound | LOD in Polymer Extract (µg g⁻¹) | Source |

| Triphenyl Phosphine Oxide (TPPO) | 75 | nih.gov |

| Triphenyl Phosphate (TPP) | 180 | nih.gov |

| Bisphenol-A-bis(diphenyl phosphate) (BDP) | 670 - 780 | nih.gov |

High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of less volatile and thermally labile organophosphates like Bis(2-methylpropyl) phenyl phosphate, as it does not require derivatization. Coupling HPLC with High-Resolution Mass Spectrometry (HRMS), such as a Quadrupole Time-of-Flight (QTOF) analyzer, provides high sensitivity and mass accuracy for confident identification. The analysis of the related compound Bis(2-isopropylphenyl) phenyl phosphate has been documented using LC-ESI-QTOF, confirming the applicability of this technique. massbank.eu

A UPLC® (a form of HPLC) method developed for a similar compound, bDtBPP, utilized a charged surface hybrid (CSH) fluoro phenyl column and UV detection, achieving LODs between 16 µg L⁻¹ and 60 µg L⁻¹. nih.gov When coupled with HRMS, this separation method would provide definitive structural confirmation.

Table 3: UPLC Method Parameters for a Structurally Similar Organophosphate

| Parameter | Specification | Source |

| Technique | Ultra-Performance Liquid Chromatography (UPLC) | nih.gov |

| Column | CSH Fluoro Phenyl | nih.gov |

| Detection | UV at 220nm (can be coupled to HRMS) | nih.gov |

| Limit of Detection | 16 - 60 µg L⁻¹ | nih.gov |

| Linearity (R²) | ≥0.9992 | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled to an Orbitrap HRMS represents the state-of-the-art for non-target and suspect screening of contaminants in complex samples. mdpi.com This powerful combination allows for the detection of Bis(2-methylpropyl) phenyl phosphate without a dedicated analytical standard, by searching for its accurate mass. Furthermore, it enables the simultaneous identification of its potential transformation products, isomers, and other co-contaminating OPFRs in a single analytical run. mdpi.com The high resolving power of the Orbitrap analyzer allows for the generation of unambiguous elemental compositions from the measured mass-to-charge ratios. Data processing software, such as TraceFinder™, facilitates the automated screening of large datasets against chemical databases to tentatively identify compounds of interest. mdpi.com This approach is invaluable for comprehensive environmental monitoring and material characterization, moving beyond a targeted list of analytes to a more holistic chemical profile. mdpi.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Phosphorus Detection

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful elemental analysis technique that can be employed for the sensitive detection of phosphorus, the core element in "Bis(2-methylpropyl) phenyl phosphate" and other OPEs. While chromatography-based methods coupled with mass spectrometry (e.g., GC-MS and LC-MS) are more common for identifying and quantifying the intact molecule, ICP-MS offers a complementary approach, particularly for total phosphorus determination in a sample.

In the context of OPE analysis, ICP-MS is typically used in conjunction with a separation technique like high-performance liquid chromatography (HPLC) or gas chromatography (GC). This hyphenated approach allows for the separation of different phosphorus-containing species before they are introduced into the plasma for elemental ionization and detection.

Research Findings:

Although specific studies on "Bis(2-methylpropyl) phenyl phosphate" using ICP-MS are not prominent, research on other organophosphorus compounds demonstrates the technique's utility. The primary challenge in phosphorus detection by ICP-MS is the potential for polyatomic interferences, particularly from species like nitrogen and oxygen, which can have similar mass-to-charge ratios.

Modern ICP-MS instruments, especially triple quadrupole systems (ICP-MS/MS), have largely overcome these interference issues. By using a reaction gas such as oxygen in a collision/reaction cell, the phosphorus ion (m/z 31) can be mass-shifted to a higher, interference-free mass, significantly improving detection limits. For instance, a calculated detection limit of 1 part per trillion (ppt) for phosphorus has been achieved in a non-clean room environment using this mass-shifting technique.

While direct quantification of "Bis(2-methylpropyl) phenyl phosphate" would still necessitate chromatographic separation to distinguish it from other phosphorus sources, ICP-MS provides a highly sensitive means of confirming the presence of phosphorus and can be used for total phosphorus screening in environmental and material samples.

Quantitative Analysis and Quality Control Protocols

The reliability of any analytical data hinges on rigorous quantitative analysis and adherence to strict quality control protocols. For a compound like "Bis(2-methylpropyl) phenyl phosphate," these protocols would be adapted from established methods for other OPEs.

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the quantification of "Bis(2-methylpropyl) phenyl phosphate," a validation process would typically encompass the following parameters, with illustrative data for analogous OPEs presented in Table 1.

Accuracy: This is typically assessed through recovery studies in spiked matrix samples (e.g., water, soil, or a polymer). A known amount of "Bis(2-methylpropyl) phenyl phosphate" would be added to a sample, which is then analyzed. The percentage of the added compound that is measured (the recovery) indicates the accuracy of the method. For many OPEs, acceptable recoveries are generally in the range of 70-130%. For example, in the analysis of 14 OPEs in fall protection equipment, spike recoveries ranged from 71.6% to 114%. nih.gov

Precision: Precision measures the repeatability of the analytical method. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. Intraday precision is assessed by analyzing the same sample multiple times on the same day, while interday precision involves analysis over several days. For OPE analysis, RSDs are typically expected to be below 15-20%. In the aforementioned study on fall protection equipment, the relative standard deviation was between 0.8% and 11.2%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. These are determined statistically, often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of blank measurements. For a range of OPEs in water, method detection limits have been reported to be in the low nanogram per liter (ng/L) range. nih.gov For instance, a method for analyzing OPEs in seafood reported method limits of detection ranging from 1.0 to 50 ng/g. nih.gov

Table 1: Illustrative Method Validation Parameters for Organophosphate Esters

| Parameter | Typical Acceptance Criteria | Example Finding for an Analogous OPE |

|---|---|---|

| Accuracy (Recovery) | 70-130% | 71.6%–114% for 14 OPEs in solid matrices nih.gov |

| Precision (RSD) | < 15-20% | 0.8%–11.2% for 14 OPEs in solid matrices nih.gov |

| Limit of Detection (LOD) | S/N > 3 | 0.3 to 24 ng/L for various OPEs in water nih.gov |

| Limit of Quantification (LOQ) | S/N > 10 | 1.0 to 75 ng/g for OPE metabolites in seafood nih.gov |

Environmental and material samples are often complex matrices that can interfere with the analysis, leading to either suppression or enhancement of the analytical signal. To compensate for these "matrix effects," internal standards and surrogate spikes are employed.

Internal Standards: An internal standard is a compound that is chemically similar to the analyte but is not expected to be present in the sample. A known amount of the internal standard is added to every sample, standard, and blank before analysis. Any signal variation due to matrix effects or instrument drift will likely affect the internal standard and the analyte similarly, allowing for a more accurate quantification based on the ratio of the analyte signal to the internal standard signal.

Surrogate Spikes: Surrogates are compounds that are also chemically similar to the analyte and are added to samples before extraction and cleanup. They are used to monitor the efficiency of the sample preparation process.

For the analysis of "Bis(2-methylpropyl) phenyl phosphate," the ideal internal standard would be an isotopically labeled version of the molecule itself (e.g., containing deuterium, ¹³C, or ¹⁸O). crimsonpublishers.com The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry as they have nearly identical chemical and physical properties to the native analyte, and thus experience very similar matrix effects and extraction efficiencies. waters.comnih.gov When an isotopically labeled standard for the specific analyte is not available, a labeled standard of a closely related OPE is often used. nih.gov

While no specific inter-laboratory studies focusing solely on "Bis(2-methylpropyl) phenyl phosphate" have been identified in the reviewed literature, such studies have been conducted for OPEs as a class. These studies have highlighted the challenges in OPE analysis, including issues with blank contamination and variability in analytical performance between laboratories. nih.govnih.gov Participation in such studies is a hallmark of a laboratory's commitment to quality assurance and demonstrates the reliability of their analytical data. The findings from these studies help in the standardization of methods and the development of certified reference materials, which are crucial for achieving accurate and comparable results worldwide.

Environmental Considerations

Environmental Fate and Transport

OPEs are typically not chemically bonded to the polymer matrix of products in which they are used. researchgate.net This means they can leach, volatilize, or abrade from these products over time, leading to their release into the environment. researchgate.net Structurally similar OPEs have been detected in various environmental compartments, including indoor dust, surface water, soil, and sediment. nih.govresearchgate.netresearchgate.net For example, a recent study identified the closely related compound Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) as a ubiquitous contaminant in surface soils. nih.govresearchgate.net Given its nature as a phosphate ester, it is plausible that Bis(2-methylpropyl) phenyl phosphate could also be present in the environment, though monitoring studies have not yet reported its detection.

Environmental Fate and Biogeochemical Transformation Mechanisms

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a primary degradation pathway for many organophosphate esters in aqueous environments. This process involves the cleavage of the ester bonds, leading to the formation of simpler, often less toxic, compounds. The rate of hydrolysis is influenced by various environmental factors and the chemical's molecular structure.

Abiotic hydrolysis of OPEs is significantly dependent on pH and the presence of catalytic agents such as metal oxides. While specific kinetic data for Bis(2-methylpropyl) phenyl phosphate (B84403) is not extensively documented, general principles of OPE hydrolysis can be applied. For instance, the hydrolysis of OPEs can be facilitated by metal oxides commonly found in soils and sediments. Studies on other OPEs have shown that amorphous manganese dioxide can significantly accelerate the hydrolysis of p-nitrophenyl phosphate, a model organophosphate ester. nih.gov This process is an order of magnitude faster than hydrolysis facilitated by iron oxides, suggesting that the mineral composition of soils and sediments plays a crucial role in the abiotic degradation of these compounds. nih.gov The reaction involves the cleavage of the phosphate ester bond to yield orthophosphate and the corresponding alcohol or phenol. nih.gov

The rate of hydrolysis for OPEs is also influenced by their molecular structure. For example, in a study comparing several OPEs, the hydrolysis rates were found to follow the order of triphenyl phosphate (TPHP) > tri-n-butyl phosphate (TnBP) > tris(1,3-dichloro-2-propyl) phosphate (TDCPP). nih.gov This suggests that the nature of the ester groups (aryl vs. alkyl) and the presence of substituents can affect the susceptibility of the compound to hydrolytic cleavage.

The primary products of the complete hydrolysis of Bis(2-methylpropyl) phenyl phosphate are expected to be phenol, 2-methyl-1-propanol (B41256), and phosphoric acid. The initial step would involve the cleavage of either a phenyl-phosphate or an isobutyl-phosphate bond. This would result in the formation of either diphenyl phosphate and 2-methyl-1-propanol, or bis(2-methylpropyl) phosphate and phenol. Subsequent hydrolysis of these initial intermediates would lead to the final products.

The identification of transformation products for structurally similar OPEs supports this proposed pathway. For instance, the degradation of isodecyl diphenyl phosphate (IDDP) and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) has been shown to proceed through hydrolysis, among other reactions. nih.gov Similarly, research on other OPEs has identified hydroxylated metabolites as common transformation products. nih.gov

Table 1: Predicted Hydrolytic Transformation Products of Bis(2-methylpropyl) phenyl phosphate

| Precursor Compound | Initial Transformation Products | Final Transformation Products |

| Bis(2-methylpropyl) phenyl phosphate | Diphenyl phosphate, Bis(2-methylpropyl) phosphate | Phenol, 2-methyl-1-propanol, Phosphoric acid |

Biotic Transformation and Biodegradation Processes

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the removal of OPEs from the environment. Various bacteria and fungi have been shown to degrade these compounds, often utilizing them as a source of carbon, phosphorus, or energy. tamu.edu

The biodegradation of OPEs like Bis(2-methylpropyl) phenyl phosphate likely proceeds through enzymatic hydrolysis. Enzymes such as phosphotriesterases, phosphatases, and phosphodiesterases play a crucial role in cleaving the ester bonds. nih.govtamu.edu For example, a study on the degradation of IDDP and BEHPP identified enzymes like phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase as key players in their breakdown. nih.gov

The degradation process can involve a series of reactions including hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov Several bacterial strains, such as Burkholderia cepacia, Sphingopyxis terrae, and Amycolatopsis, have been isolated and shown to efficiently degrade OPEs. nih.gov The synergistic action of different microbial species within a community can lead to more effective and complete degradation than what is achieved by individual strains. nih.gov

Table 2: Key Enzymes and Microbial Genera in OPE Biodegradation

| Enzyme Class | Microbial Genera | Role in Degradation |

| Phosphatase, Phosphodiesterase | Burkholderia, Sphingopyxis, Amycolatopsis | Hydrolysis of phosphate ester bonds |

| Cytochrome P450, Hydroxylase | Burkholderia, Sphingopyxis, Amycolatopsis | Hydroxylation of alkyl and aryl groups |

An in-depth analysis of the environmental behavior of the industrial chemical, Bis(2-methylpropyl) phenyl phosphate (DIBPP), reveals complex degradation and transport mechanisms. This article focuses on the environmental fate and biogeochemical transformation of this specific organophosphate ester.

Ecological Impact and Ecotoxicological Pathways Non Human Organisms

Impacts on Aquatic Ecosystems

The presence of organophosphate compounds in aquatic environments raises concerns about their potential effects on the organisms inhabiting these ecosystems. The following sections detail the known impacts of Bis(2-methylpropyl) phenyl phosphate (B84403) on various aquatic life forms.

Chronic Exposure Studies in Fish and Amphibians

Chronic exposure to organophosphate compounds can lead to a range of sublethal effects in aquatic vertebrates. Studies on related organophosphate compounds provide insights into the potential long-term impacts of Bis(2-methylpropyl) phenyl phosphate.

For instance, life-cycle exposure of zebrafish (Danio rerio) to diphenyl phosphate (DPhP), a related aryl phosphate ester, at environmentally relevant concentrations resulted in significant reductions in body mass and length in male fish. nih.gov This suggests that chronic, low-level exposure to such compounds can inhibit growth, with the study identifying inhibition of oxidative phosphorylation and downregulation of fatty acid oxidation as key toxicological mechanisms. nih.gov While this study was not on Bis(2-methylpropyl) phenyl phosphate specifically, it highlights the potential for organophosphate esters to interfere with crucial metabolic processes in fish. nih.gov Other studies on organophosphate flame retardants have shown that developmental exposure can cause severe malformations in zebrafish, including lordosis, scoliosis, craniofacial abnormalities, and edema. nih.gov

In amphibians, research on common per- and polyfluoroalkyl substances (PFAS) has demonstrated that chronic exposure can negatively affect body condition and development at low concentrations. researchgate.net While not an organophosphate, this research underscores the susceptibility of amphibians, particularly those with prolonged larval stages, to environmental contaminants. researchgate.net Given the known effects of other organophosphates on aquatic life, it is plausible that chronic exposure to Bis(2-methylpropyl) phenyl phosphate could elicit similar adverse developmental and physiological responses in amphibian populations. researchgate.net

Effects on Aquatic Invertebrates (e.g., Daphnia magna, Bivalves)

Aquatic invertebrates are crucial components of freshwater ecosystems and are often used as indicator species in ecotoxicological studies. The effects of Bis(2-methylpropyl) phenyl phosphate on these organisms have been a subject of investigation.

Effects on Terrestrial Organisms and Soil Microbes

The impact of chemical contaminants is not limited to aquatic environments. Terrestrial ecosystems, particularly the soil, can also be affected by the introduction of phosphate esters like Bis(2-methylpropyl) phenyl phosphate.

Soil Organism Responses to Phosphate Ester Exposure

Information on the direct effects of Bis(2-methylpropyl) phenyl phosphate on larger soil organisms is limited in the provided search results. However, studies on other organophosphorus compounds, primarily insecticides, indicate potential impacts. For example, some organophosphorus insecticides have been shown to initially affect soil fungi and bacteria, though populations may recover over time. nih.gov These insecticides can also influence nutrient cycling processes like ammonium (B1175870) production and nitrification. nih.gov

Mechanistic Ecotoxicology (Non-Human)

Detailed investigations into the specific mechanisms of toxicity for Bis(2-methylpropyl) phenyl phosphate in non-human organisms are not sufficiently documented in available scientific literature. The following subsections outline the areas where research would be necessary to understand its ecotoxicological profile.

Investigations into Oxidative Stress Induction in Ecotoxicological Models

There is a lack of specific studies investigating the induction of oxidative stress in ecotoxicological models exposed to Bis(2-methylpropyl) phenyl phosphate. For other OPEs, such as cresyl diphenyl phosphate, studies have demonstrated the induction of oxidative stress and reactive oxygen species (ROS) production, leading to DNA damage and cell apoptosis in male mice. turi.org Similar research on Bis(2-methylpropyl) phenyl phosphate would be required to determine if it shares this mechanism of toxicity.

Endocrine Disrupting Effects in Wildlife (Non-Human Mammals, Fish, Birds)

The endocrine-disrupting potential of Bis(2-methylpropyl) phenyl phosphate in wildlife has not been specifically characterized. Broader research indicates that some OPEs can interfere with the endocrine systems of various species. svdcdn.com For instance, certain OPEs have been shown to alter sex hormone balance in fish through mechanisms such as modifying steroidogenesis or estrogen metabolism. nih.gov Studies on human cell lines and zebrafish have demonstrated that some OPEs can increase the production of both 17β-estradiol and testosterone. nih.gov However, without direct testing, it is unknown if Bis(2-methylpropyl) phenyl phosphate exhibits similar endocrine-disrupting properties.

Effects on Reproduction and Development in Model Organisms (Non-Human)

Specific data on the reproductive and developmental effects of Bis(2-methylpropyl) phenyl phosphate in non-human model organisms are not available. Studies on related compounds, such as TPHP and isopropylated phenyl phosphate (IPP), have revealed adverse reproductive and developmental outcomes in rats. nih.govnih.gov These effects included decreased numbers of live pups and developmental delays in offspring. nih.govnih.gov To ascertain the reproductive and developmental toxicity of Bis(2-methylpropyl) phenyl phosphate, dedicated studies on relevant model organisms would be essential.

Interactions with Other Environmental Contaminants

Information regarding the interactive effects of Bis(2-methylpropyl) phenyl phosphate with other environmental contaminants is currently lacking. The environmental presence of complex mixtures of pollutants is a significant concern. Research on other emerging OPEs, like bis-(2-ethylhexyl)-phenyl phosphate (BEHPP), has shown strong correlations with other OPE congeners in environmental samples, suggesting similar sources and potential for co-exposure. nih.gov Understanding how Bis(2-methylpropyl) phenyl phosphate might interact with other chemicals in the environment is crucial for a complete ecological risk assessment, but this remains an unstudied area.

Industrial and Material Science Applications and Performance Studies

Performance as a Flame Retardant in Polymer Systems

As a flame retardant, Bis(2-methylpropyl) phenyl phosphate (B84403) belongs to the class of aromatic phosphate esters. These compounds are valued as non-halogenated alternatives, which are often sought to mitigate the release of toxic and corrosive gases associated with halogenated flame retardants during combustion.

The flame retardant action of organophosphorus compounds like Bis(2-methylpropyl) phenyl phosphate is complex, typically involving mechanisms in both the condensed (solid) phase and the gas phase. mdpi.comnist.gov

Condensed-Phase Action: In the solid polymer matrix, the phosphate ester decomposes under heat. mdpi.com This decomposition generates phosphoric acid species, which promote dehydration and cross-linking reactions within the polymer. mdpi.com This process leads to the formation of a stable, insulating char layer on the surface of the material. mdpi.com This char layer acts as a physical barrier that limits the heat feedback from the flame to the underlying polymer and restricts the escape of flammable volatile gases, thereby stifling the combustion process. mdpi.comnist.gov In polymers like polyphenylene oxide (PPO)/high-impact polystyrene (HIPS) blends, related aryl phosphates have been shown to increase char yield. researchgate.net

Thermogravimetric analysis (TGA) is a key method for evaluating the thermal stability of polymer composites and the effectiveness of a flame retardant in promoting char. Studies on related aromatic phosphate flame retardants provide insight into the expected performance. The incorporation of these additives can alter the decomposition profile of the host polymer.

For instance, in studies involving epoxy composites, the addition of phosphorus-containing flame retardants has been shown to significantly increase the amount of char residue at high temperatures. mdpi.com For an epoxy resin without a flame retardant, the char yield at 800 °C might be around 12.9%, whereas the inclusion of a phosphorus flame retardant can increase this value to over 25%. mdpi.com Similarly, research on bisphenol A bis(diphenyl phosphate) (BDP), a structurally related aromatic phosphate, in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends demonstrates its high thermal stability, with a 5% weight loss occurring at 376 °C and a residual char content of 18% at 600 °C. mdpi.com

The table below illustrates typical data from TGA studies on polymer composites containing phosphorus-based flame retardants, demonstrating the impact on thermal stability and char formation.

| Sample Composition | T5% (°C) (Temp. at 5% Weight Loss) | Tmax (°C) (Temp. at Max. Decomposition Rate) | Char Yield at 800 °C (%) |

| Neat Epoxy Resin | ~350 | ~380 | 12.9 |

| Epoxy + 4 wt% Phosphorus FR | ~345 | ~390 | 25.6 |

| PC/ABS Blend | ~380 | ~420 | <10 |

| PC/ABS + 20 wt% BAPDP mdpi.com | 376 | 506 | 18.0 (at 600 °C) |

Data is illustrative based on typical findings for phosphorus flame retardants in cited studies. mdpi.commdpi.com

The performance of Bis(2-methylpropyl) phenyl phosphate can be significantly enhanced when used in combination with other flame-retardant additives, a phenomenon known as synergism. These combinations are designed to create a more effective flame-retardant system than any single component could provide alone.

A common synergistic agent for phosphorus-based flame retardants is expandable graphite (B72142) (EG). In flexible polyurethane foams (FPUFs), the combination of a reactive phosphorus-containing polyol and EG has been shown to be highly effective. nih.gov The phosphorus compound acts in both the gas and condensed phases, while the expandable graphite exfoliates upon heating to form a worm-like structure that creates a robust, insulating char layer. nih.govmdpi.com This combined action significantly reduces heat release rates and smoke production. nih.govmdpi.com

Nitrogen-containing compounds, such as melamine (B1676169) or its derivatives like ammonium (B1175870) polyphosphate (APP), also exhibit strong synergistic effects with phosphorus flame retardants. researchgate.netresearchgate.net The phosphorus component aids in char formation, while the nitrogen compound releases non-flammable gases (like ammonia) upon decomposition. These gases dilute the flammable volatiles and oxygen in the gas phase, further inhibiting combustion. nih.gov This P-N synergistic system is a cornerstone of intumescent flame retardancy. researchgate.netnih.gov

| Flame Retardant System | Polymer Matrix | Observed Synergistic Effect |

| Phosphorus FR + Expandable Graphite (EG) | Flexible Polyurethane Foam (FPUF) | Enhanced char formation, reduced heat and smoke release. nih.govmdpi.com |

| Phosphorus FR + Ammonium Polyphosphate (APP) | Polylactic Acid (PLA) / ABS | Improved thermal stability and char quality, reduced flammability. researchgate.netresearchgate.net |

| Phosphorus FR + Boron Compounds (e.g., Boric Acid) | Epoxy Resin | Increased phosphorus content in the condensed phase, formation of a stable glassy film on the surface. mdpi.com |

Functionality as a Plasticizer in Polymer Science

Beyond its flame-retardant capabilities, Bis(2-methylpropyl) phenyl phosphate also functions as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains.

Aryl phosphates are well-known plasticizers for polymers such as PVC and thermoplastic polyurethanes (TPU). The efficiency of a plasticizer is often determined by its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg signifies a more flexible material at a given temperature. The bulky phenyl and isobutyl groups of Bis(2-methylpropyl) phenyl phosphate can effectively wedge between polymer chains, increasing the free volume and allowing for greater chain mobility.

While specific studies on Bis(2-methylpropyl) phenyl phosphate are not broadly available in the reviewed literature, the performance of similar aryl phosphates like triphenyl phosphate (TPP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP) is well-documented. masjaps.com For example, the addition of RDP to a PC/ABS blend is known to significantly reduce the material's thermal deformation temperature, an indicator of plasticization. mdpi.com In flexible polyurethane foam, the incorporation of a phosphorus-based flame retardant was found to increase the foam's density and flexibility. pinfa.euresearchgate.net This dual-functionality is highly valuable in applications where both flame resistance and material flexibility are required.

The addition of a plasticizer and flame retardant inevitably alters the mechanical properties of the host polymer. This trade-off is a critical consideration in material formulation.

The introduction of a plasticizer like Bis(2-methylpropyl) phenyl phosphate typically leads to a decrease in tensile strength and hardness, while increasing the elongation at break. This is a direct consequence of the increased polymer chain mobility. For example, a study on a new phosphorus-based flame retardant in flexible polyurethane foam noted that its addition slightly deteriorated the tensile strength and elongation at break compared to a different flame retardant, highlighting the specific impact of the additive's chemical structure. pinfa.eu In another case, incorporating a phosphorus-containing polyester (B1180765) polyol was found to increase the flexibility and elongation at break of the resulting foam. mdpi.com

The table below summarizes the general effects of phosphate plasticizers on the mechanical properties of polymers, based on findings for related compounds.

| Mechanical Property | General Impact of Phosphate Plasticizer Addition |

| Tensile Strength | Typically Decreases |

| Elongation at Break | Typically Increases |

| Hardness (Shore) | Typically Decreases |

| Flexibility/Modulus | Decreases (Material becomes more flexible) |

These changes underscore the importance of optimizing the concentration of Bis(2-methylpropyl) phenyl phosphate to achieve the desired balance of flame retardancy, flexibility, and mechanical integrity for a specific application.

Applications in Specialized Industrial Fluids and Coatings

Role in Hydraulic Fluids and Lubricants

Bis(2-methylpropyl) phenyl phosphate, also known as diisobutyl phenyl phosphate, is a key component in the formulation of specialized fire-resistant hydraulic fluids. These fluids are critical in applications where there is a high risk of fire, such as in aviation and industrial machinery. The inherent chemical stability of the phosphate ester structure provides excellent fire resistance. When subjected to high temperatures, it degrades to form polyphosphoric acid, which acts as a fire-retardant barrier.

In addition to its fire-resistant properties, bis(2-methylpropyl) phenyl phosphate contributes to the lubricity of hydraulic fluids. This is particularly important in high-pressure hydraulic systems where it helps to reduce wear and tear on pumps, valves, and other components. Its role as an anti-wear additive is crucial for extending the service life of equipment and ensuring reliable operation. The formulation of these hydraulic fluids often involves a carefully balanced mixture of different phosphate esters, including trialkyl and triaryl phosphates, to achieve the desired viscosity, thermal stability, and hydrolytic stability.

The performance of hydraulic fluids containing bis(2-methylpropyl) phenyl phosphate is often enhanced by the inclusion of various additives. These can include antioxidants to prevent oxidative breakdown of the fluid at high temperatures, corrosion inhibitors to protect metal components, and viscosity index improvers to ensure consistent performance over a wide range of operating temperatures.

Table 1: Composition of a Typical Fire-Resistant Hydraulic Fluid

| Component | Function |

| Bis(2-methylpropyl) phenyl phosphate | Fire-resistant base stock, anti-wear agent |

| Other Phosphate Esters (e.g., triisobutyl phosphate) | Base stock, viscosity control |

| Viscosity Index Improver | Maintains viscosity at varying temperatures |

| Antioxidant Package | Prevents fluid degradation from oxidation |

| Corrosion Inhibitor | Protects metallic components from corrosion |

| Acid Scavenger | Neutralizes acidic byproducts of hydrolysis |

Performance in Surface Coatings and Adhesives

In the realm of surface coatings and adhesives, bis(2-methylpropyl) phenyl phosphate primarily functions as a flame-retardant plasticizer. Its incorporation into polymer matrices, such as those of polyurethane and PVC, can significantly enhance their fire resistance. lookchem.com When exposed to a flame, the phosphorus in the compound promotes the formation of a stable char layer on the surface of the material. This char acts as an insulating barrier, slowing the release of flammable volatiles and reducing the spread of the fire.

Beyond its flame-retardant capabilities, bis(2-methylpropyl) phenyl phosphate also acts as a plasticizer, improving the flexibility and durability of coatings and adhesives. By embedding itself between the polymer chains, it reduces intermolecular forces, leading to a softer and more pliable material. This is particularly beneficial in applications where the coated or bonded materials are subject to movement or impact.

The use of phosphate esters as adhesion promoters is another area of interest. lookchem.com The polar phosphate group can form strong interactions with metal substrates, enhancing the adhesion of coatings and adhesives to metallic surfaces. This can lead to more robust and long-lasting bonds, which are essential in many industrial and construction applications. Research in this area continues to explore the optimization of formulations to balance flame retardancy, plasticization, and adhesion properties.

Research on Advanced Material Formulations

Integration into Nanocomposites and Modified Clay Compositions

The development of polymer nanocomposites, which involve the dispersion of nanoscale fillers within a polymer matrix, has opened up new avenues for creating high-performance materials. In principle, bis(2-methylpropyl) phenyl phosphate could be integrated into such systems to impart flame retardancy and other functionalities. However, based on currently available research, there is limited specific information on the use of bis(2-methylpropyl) phenyl phosphate in the synthesis of nanocomposites or in the modification of clay compositions.

The modification of clays, such as montmorillonite, to create "organoclays" typically involves the exchange of the inorganic cations in the clay with organic cations, often quaternary ammonium salts. This process makes the clay more compatible with organic polymers, facilitating its dispersion and the formation of a nanocomposite. While phosphate esters could theoretically be used to modify clays, there is a lack of published research detailing the use of bis(2-methylpropyl) phenyl phosphate for this purpose. Further investigation would be required to determine the feasibility and potential benefits of incorporating this specific compound into nanocomposite and modified clay formulations.

Photoinitiator Applications in UV Curing Systems

UV curing is a process where high-intensity ultraviolet light is used to initiate a photochemical reaction that instantly cures inks, coatings, and adhesives. This process relies on the presence of a photoinitiator, a compound that absorbs UV light and generates reactive species (free radicals or cations) to start the polymerization.

While some phosphorus-containing compounds have been investigated for their potential as photoinitiators, there is currently no available scientific literature to suggest that bis(2-methylpropyl) phenyl phosphate is used for this purpose. The UV absorption characteristics of a molecule are critical for its function as a photoinitiator, as it must be able to efficiently absorb the energy from the UV lamp. Without specific data on the photochemical behavior of bis(2-methylpropyl) phenyl phosphate, its suitability as a photoinitiator in UV curing systems remains undetermined.

Environmental Remediation and Treatment Technologies

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize a broad range of organic pollutants. waterandwastewater.com These processes are particularly effective for the degradation of recalcitrant organic compounds like some OPEs. mdpi.com

Photocatalytic Degradation using Metal Oxide Semiconductors

Photocatalysis utilizing semiconductor materials, such as titanium dioxide (TiO2), is a promising AOP for the degradation of OPEs. mdpi.comnih.gov When a semiconductor is irradiated with photons of sufficient energy, it generates electron-hole pairs. These can react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then attack and degrade pollutant molecules. mdpi.com

Currently, there is a lack of specific research on the photocatalytic degradation of Bis(2-methylpropyl) phenyl phosphate (B84403). However, studies on other OPEs demonstrate the potential of this technology. For instance, research on the photocatalytic degradation of acephate (B21764), dimethoate (B1670662), and glyphosate (B1671968) using TiO2 immobilized on silica (B1680970) gel showed complete decomposition of dimethoate and glyphosate within 60 minutes of irradiation. nih.gov The degradation of acephate and dimethoate was found to follow apparent first-order kinetics, indicating the efficiency of the photocatalytic process. nih.gov The degradation of OPEs in these systems is primarily driven by the attack of hydroxyl radicals on the ester bonds and alkyl or aryl side chains. mdpi.com

Interactive Data Table: Photocatalytic Degradation of Selected Organophosphorus Pesticides

| Compound | Initial Concentration | Catalyst | Irradiation Time for Complete Degradation | Kinetic Model | Reference |

|---|---|---|---|---|---|

| Acephate | Not Specified | TiO2 on silica gel | 105 minutes | Apparent first-order | nih.gov |

| Dimethoate | Not Specified | TiO2 on silica gel | 60 minutes | Apparent first-order | nih.gov |

| Glyphosate | Not Specified | TiO2 on silica gel | 60 minutes | Adsorption and photocatalysis | nih.gov |

UV-Hydrogen Peroxide Systems for Phosphate Ester Removal

The UV/Hydrogen Peroxide (UV/H2O2) system is another effective AOP for the removal of OPEs from water. waterandwastewater.comscite.ai In this process, the photolysis of hydrogen peroxide by UV irradiation generates hydroxyl radicals, which are powerful oxidizing agents. waterandwastewater.com

Specific studies on the application of UV/H2O2 for the degradation of Bis(2-methylpropyl) phenyl phosphate are not available. However, research on other OPEs has shown the efficacy of this method. A study on the degradation of tris(2-butoxyethyl) phosphate (TBEP), tris(2-chloroethyl) phosphate (TCEP), and tributyl phosphate (TBP) demonstrated high levels of degradation in aqueous solutions. scite.airesearchgate.net The removal efficiency was observed to increase with higher concentrations of H2O2. researchgate.net Another study determined the second-order rate constants for the reaction of TBEP and TCEP with hydroxyl radicals to be 2.10 x 10^10 M⁻¹s⁻¹ and 2.0 x 10^9 M⁻¹s⁻¹, respectively. mit.edu However, the effectiveness of UV/H2O2 can be influenced by water quality parameters such as pH and the presence of carbonate species. mit.edu

Interactive Data Table: Degradation of OPEs by UV/H2O2

| Compound | Initial Concentration (mg/L) | H2O2 Concentration (mg/L) | UV Exposure | Degradation Achieved | Reference |

|---|---|---|---|---|---|

| TBEP | 0.5 | 0.25 - 3.0 | 6 hours | High | scite.airesearchgate.net |

| TCEP | 0.5 | 0.25 - 3.0 | 6 hours | High | scite.airesearchgate.net |

| TBP | 0.5 | 0.25 - 3.0 | 6 hours | High | scite.airesearchgate.net |

Ozonation and Fenton-like Processes

Ozonation and Fenton-like processes are also powerful AOPs for the degradation of organic pollutants. Ozonation involves the direct reaction of ozone (O3) with pollutants or the decomposition of ozone to form hydroxyl radicals. Fenton's reagent, a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide, generates hydroxyl radicals through the Fenton reaction.

There is a lack of specific research on the use of ozonation and Fenton-like processes for the degradation of Bis(2-methylpropyl) phenyl phosphate. However, these processes are known to be effective for a wide range of organic contaminants. The degradation of OPEs in these systems is expected to occur through the electrophilic attack of hydroxyl radicals on the aromatic ring and the ester linkages. The efficiency of these processes is highly dependent on factors such as pH, temperature, and the presence of radical scavengers.

Sorption-Based Treatment Technologies

Sorption-based technologies, particularly adsorption onto activated carbon, are widely used for the removal of organic contaminants from water. These methods rely on the physical and chemical interactions between the pollutant molecules and the surface of the adsorbent material.

Activated Carbon Adsorption for Aqueous Removal

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide variety of organic compounds, including OPEs. youtube.com The removal mechanism involves the diffusion of the adsorbate from the bulk solution to the surface of the activated carbon and subsequent adsorption onto the porous structure. youtube.com

While specific data on the adsorption of Bis(2-methylpropyl) phenyl phosphate onto activated carbon is not available, studies on other OPEs have demonstrated its effectiveness. For example, research on the adsorption of parathion (B1678463), malathion, and diazinon (B1670403) using activated carbon derived from seed waste showed rapid removal of these pesticides from water. osu.edu The adsorption capacity is influenced by the properties of the activated carbon (e.g., surface area, pore size distribution) and the chemical characteristics of the OPE (e.g., hydrophobicity, molecular size).

Interactive Data Table: Adsorption of Organophosphorus Pesticides on Activated Carbon

| Compound | Adsorbent | Initial Concentration | Adsorption Rate | Reference |

|---|---|---|---|---|

| Parathion | Acid-treated seed biochar | Not Specified | Faster than control | osu.edu |

| Malathion | Acid-treated seed biochar | Not Specified | Slower than control | osu.edu |

| Diazinon | Acid-treated seed biochar | Not Specified | Faster than control | osu.edu |

Novel Adsorbent Development and Performance Evaluation

In addition to conventional activated carbon, research is ongoing to develop novel adsorbents with enhanced performance for the removal of OPEs. These include modified biochars, mineral-based sorbents, and composite materials. For instance, biochar-mineral complexes have been shown to have a larger specific surface area and more oxygen-containing functional groups compared to pristine biochar, leading to a higher adsorption capacity for some OPEs. nih.gov The adsorption mechanisms on these novel materials can include hydrophobic interactions, π-π interactions, pore filling, and hydrogen bonding. nih.gov The development of these advanced adsorbents offers the potential for more efficient and selective removal of OPEs, including potentially Bis(2-methylpropyl) phenyl phosphate, from contaminated water sources.

Biological Treatment Approaches

Biological treatment methods harness the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. These approaches are often considered environmentally friendly and cost-effective.

Conventional wastewater treatment plants (WWTPs) can achieve partial to high removal of some organophosphate esters through microbial activity. Studies on various OPEs reveal that alkyl and aryl phosphates can be effectively biodegraded. For instance, research on the fate of eleven OPEs in municipal WWTPs in Greece, which utilized a conventional activated sludge process, demonstrated removal rates of 55% to 80% for most OPEs, with biodegradation being the primary removal mechanism. nih.gov While direct studies on Bis(2-methylpropyl) phenyl phosphate are limited, research on structurally similar compounds like bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) provides valuable insights. A study on the degradation of BEHPP by a novel microbially-enriched culture identified key degradation reactions, including hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov This suggests that enhancing the conditions for specific microbial populations within WWTPs could significantly improve the removal efficiency of Bis(2-methylpropyl) phenyl phosphate.

The traditional activated sludge process has demonstrated high removal rates (57–86%) for alkyl and aryl OPEs, although it is less effective for chlorinated OPEs. nih.gov Given that Bis(2-methylpropyl) phenyl phosphate is an alkyl-aryl phosphate, there is a strong potential for its enhanced biodegradation in WWTPs. Strategies to enhance biodegradation could include bioaugmentation with specialized microbial consortia or optimizing operational parameters to favor the growth of OPE-degrading bacteria. The biodegradation of polyfluoroalkyl phosphates (PAPs) in WWTP-simulated systems has been shown to occur through microbially mediated processes, suggesting that similar pathways could be exploited for other phosphate esters. acs.org

Table 1: Microbial Degradation of Structurally Similar Organophosphate Esters in Wastewater

| Organophosphate Ester | Microbial Strain/Consortium | Degradation Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) | Microbially-enriched culture | 78.2% degradation of 1 mg/L in 172 hours | Degradation involves hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. | nih.gov |

| Isodecyl diphenyl phosphate (IDDP) | Microbially-enriched culture | 85.4% degradation of 1 mg/L in 192 hours | Enzymes like phosphatase, phosphodiesterase, and cytochrome P450 play a crucial role. | nih.gov |

| Triphenyl phosphate (TPhP) | Rhodococcus-Sphingopyxis consortium | Half-life of 4.53 hours | The consortium can utilize aryl-OPFRs as a sole carbon source. | nih.gov |

| Tricresyl phosphate (TCrP) | Rhodococcus-Sphingopyxis consortium | Half-life of 21.11 hours | Effective degradation under a wide range of pH, temperature, and salinity. | nih.gov |

| 2-ethylhexyl diphenyl phosphate (EHDPP) | Rhodococcus-Sphingopyxis consortium | Half-life of 23.0 hours | Mineralization of over 75% can be achieved within a week with sufficient inoculation. | nih.gov |

Soil and sediment are significant sinks for persistent organic pollutants like OPEs. Bioremediation strategies for these matrices focus on stimulating indigenous microbial populations or introducing specialized microorganisms to degrade the contaminants. The microbial degradation of organophosphorus compounds is a well-established phenomenon, with hydrolysis of the P-O-alkyl and P-O-aryl bonds being a key detoxification step. oup.com

Several bacterial and fungal species have been identified that can degrade a wide range of organophosphorus compounds. oup.com For example, a study on the bioremediation of organophosphate-contaminated field soils identified strains of Priestia megaterium and P. arybattia that effectively degraded diazinon. nih.gov Another study demonstrated the rapid degradation of aryl-OPEs by a Rhodococcus-Sphingopyxis consortium in liquid culture, suggesting its potential for soil and water remediation. nih.gov The biodegradation of tert-butylphenyl diphenyl phosphate (BPDP) was found to be most effective in sediments from ecosystems with previous exposure to anthropogenic chemicals and high phosphoesterase activities. nih.gov This indicates that the history of the contaminated site can influence the effectiveness of bioremediation.

For Bis(2-methylpropyl) phenyl phosphate, bioremediation of contaminated soil and sediment could involve biostimulation (adding nutrients to enhance native microbial activity) or bioaugmentation (introducing specific OPE-degrading microbial consortia). The success of these strategies would depend on factors such as soil type, contaminant concentration, and the presence of suitable microbial populations. Research on the degradation of BEHPP has identified pure strains of Burkholderia cepacia, Sphingopyxis terrae, and Amycolatopsis that have efficient degradation abilities, highlighting the potential for using isolated strains in targeted bioremediation efforts. nih.gov

Table 2: Research Findings on Bioremediation of Organophosphate Esters in Soil and Sediment

| Organophosphate Ester | Bioremediation Approach | Key Findings | Reference |

|---|---|---|---|

| Diazinon | Isolation and application of single and consortium of bacterial strains | Priestia megaterium and P. arybattia showed significant degradation of diazinon in soil. A consortium of strains was more effective than single strains. | nih.gov |

| Aryl-OPFRs | Application of a Rhodococcus-Sphingopyxis consortium | The consortium effectively degraded TPhP, TCrP, and EHDPP and could be a candidate for bioremediation. | nih.gov |

| tert-butylphenyl diphenyl phosphate (BPDP) | Microcosm study with sediment and water from different ecosystems | Biodegradation was highest in sediments with a history of chemical exposure and high phosphoesterase activity. | nih.gov |

| bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) | Isolation of pure bacterial strains from an enrichment culture | Burkholderia cepacia, Sphingopyxis terrae, and Amycolatopsis demonstrated individual degradation capabilities. | nih.gov |

Physicochemical Separation Techniques

Physicochemical separation techniques utilize physical and chemical principles to separate contaminants from a medium. These methods are often used for treating contaminated water.

Membrane filtration technologies, such as nanofiltration (NF) and reverse osmosis (RO), have shown promise in removing a wide range of organic contaminants from water. nih.gov Reverse osmosis, in particular, is capable of removing dissolved materials with molecular weights in the range of 50 to 100 Da. nih.gov These technologies act as a physical barrier to contaminants based on size exclusion, and for charged molecules, electrostatic repulsion.

Pump-and-treat is a common ex-situ remediation technology for contaminated groundwater. tpsgc-pwgsc.gc.camdpi.com The process involves extracting contaminated groundwater from an aquifer and treating it at the surface before reinjecting it or discharging it. mdpi.com This method is particularly applicable to contaminants that are dissolved in groundwater. tpsgc-pwgsc.gc.ca

The "treat" phase of this methodology can incorporate various technologies, including the biological and physicochemical methods discussed above, such as activated carbon adsorption and advanced oxidation processes. epa.gov While pump-and-treat is a well-established technology, its effectiveness for a specific contaminant like Bis(2-methylpropyl) phenyl phosphate would depend on several factors, including its solubility in water, its tendency to sorb to aquifer materials, and the hydrogeological conditions of the site. frtr.gov

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can elucidate the geometric and electronic features of Bis(2-methylpropyl) phenyl phosphate (B84403).

By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles. For organophosphorus compounds, these calculations help in understanding the conformation and stability of different isomers. semanticscholar.orgmdpi.com

Key aspects of electronic structure and reactivity determined through DFT include:

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. semanticscholar.orgmdpi.com It helps in identifying the regions most susceptible to electrophilic (negative potential, typically colored red) and nucleophilic (positive potential, typically colored blue) attack. For Bis(2-methylpropyl) phenyl phosphate, the oxygen atoms of the phosphate group would be expected to be regions of negative potential, while the phenyl and isobutyl groups would have varying potentials based on their substituents.

Global Reactivity Descriptors: DFT allows for the calculation of several descriptors that quantify the chemical reactivity of a molecule. researchgate.netmdpi.com These descriptors provide a quantitative measure of the molecule's stability and its tendency to react.

Table 1: Global Reactivity Descriptors from DFT

| Descriptor | Symbol | Formula | Interpretation |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | The tendency of electrons to escape from a system. A higher value indicates greater reactivity. researchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. A harder molecule is less reactive. researchgate.net |

| Electronegativity | χ | -µ | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index | ω | µ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. It quantifies its electrophilic nature. mdpi.com |

These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.netyoutube.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electron transfer. researchgate.net

For Bis(2-methylpropyl) phenyl phosphate, the HOMO is likely to be located on the electron-rich phenyl ring and the oxygen atoms, while the LUMO may be associated with the phosphorus atom and the aromatic system. The magnitude of the energy gap would provide a measure of its stability and susceptibility to reactions such as hydrolysis or oxidation. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, particularly their interactions with their environment.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the behavior of Bis(2-methylpropyl) phenyl phosphate in different environmental compartments, such as water or soil.

For instance, MD simulations can be used to investigate:

Interaction with Soil Minerals: Simulations can model the binding of organophosphates to mineral surfaces like goethite, revealing the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions) and the stability of the resulting complexes. mdpi.com

Behavior in Aqueous Solution: MD can simulate the hydration of Bis(2-methylpropyl) phenyl phosphate, providing insights into its solubility and the structure of water molecules around it.

Membrane Permeation: By simulating the interaction of the molecule with a lipid bilayer, MD can help predict its potential to cross biological membranes and bioaccumulate.

These simulations provide an atomic-level understanding of the processes that govern the environmental fate and transport of the compound. mdpi.com

In silico (computer-based) models are widely used to predict the physicochemical properties and environmental fate of chemicals when experimental data is lacking. serdp-estcp.mil For organophosphate esters (OPEs), various models are employed to estimate key parameters that determine their distribution and persistence in the environment. nih.govutoronto.ca

Models like the US EPA's EPI Suite™ (Estimation Program Interface) use quantitative structure-property relationships (QSPRs) to predict properties based on molecular structure. nih.gov Multimedia fate models, such as the Multimedia Urban Model (MUM), can then use these properties to simulate the chemical's movement between air, water, soil, and biota in a defined environment. nih.gov

Table 2: Predicted Environmental Fate Parameters for OPEs

| Parameter | Description | Importance for Environmental Fate |

| Octanol-Water Partition Coefficient (log Kow) | The ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. | Indicates the tendency of a chemical to partition into fatty tissues (bioaccumulation potential). |

| Water Solubility (S) | The maximum amount of a chemical that can dissolve in water. | Affects the transport of a chemical in aquatic systems and its bioavailability. |

| Vapor Pressure (VP) | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Determines the likelihood of a chemical to volatilize into the atmosphere. |

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water. | A key indicator of a chemical's potential to accumulate in aquatic organisms. nih.gov |

| Henry's Law Constant (HLC) | The ratio of a chemical's partial pressure in air to its concentration in water. | Describes the partitioning of a chemical between the air and water phases. |

These predictive models are crucial for risk assessment, allowing scientists to screen large numbers of chemicals for potential environmental concerns. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are predictive models that link the structural features of a chemical to its activity, which could be a biological effect (e.g., toxicity) or a physical property. nih.gov

SAR provides qualitative relationships, often expressed as rules (e.g., the presence of a specific functional group may lead to a certain toxic effect).

QSAR models establish mathematical relationships between a set of molecular descriptors (numerical representations of chemical structure) and the observed activity. researchgate.net

For organophosphate flame retardants, QSAR models can be developed to predict:

Toxicity: Predicting endpoints like cytotoxicity or endocrine disruption based on descriptors related to hydrophobicity, electronic properties, and molecular size.

Environmental Fate: Predicting properties like biodegradability or atmospheric oxidation rates. researchgate.net

The development of a QSAR model involves selecting a set of chemicals with known activity data, calculating relevant molecular descriptors, and then using statistical methods (like multiple linear regression) to build and validate a predictive equation. nih.gov These models are valuable tools for regulatory agencies to prioritize chemicals for further testing and to assess the potential risks of new or data-poor substances like Bis(2-methylpropyl) phenyl phosphate. researchgate.net

Development of Predictive Models for Environmental Persistence

The environmental persistence of organophosphate esters (OPEs), including Bis(2-methylpropyl) phenyl phosphate, is a key factor in assessing their environmental fate and potential risks. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in predicting this persistence without extensive experimental testing. acs.org These models establish mathematical relationships between the chemical structure of a compound and its physicochemical properties, which in turn govern its environmental behavior. acs.org

However, the reliability of standard QSAR models can be reduced for novel or high-molecular-weight OPEs that may fall outside the model's applicability domain. acs.org For these compounds, non-QSAR, physics-based models like COSMOtherm and SPARC are sometimes preferred for predicting specific properties. acs.org Research has indicated that for OPEs with molecular weights exceeding certain thresholds (e.g., 450 or 500 g/mol ), the uncertainty in QSAR predictions increases, necessitating a cautious approach. acs.org

In addition to QSARs for physicochemical properties, pharmacophore models have been developed to specifically predict biodegradation potential. These models identify the essential three-dimensional arrangement of chemical features (pharmacophores) responsible for a molecule's interaction with biodegrading enzymes. nih.gov By comparing a molecule's structure to these models, its susceptibility to biodegradation can be estimated, providing another layer of detail in predicting environmental persistence. nih.gov

Table 1: Predictive Models and Tools for Environmental Persistence of OPEs

| Model/Tool | Principle | Predicted Parameters/Endpoints | Application |

| EPI Suite™ | QSAR | Water Solubility (Sw), Vapor Pressure (Vp), Kow, Biodegradation | Input for environmental fate models |

| OPERA | QSAR (k-Nearest Neighbors) | Sw, Vp, Kow, and other physicochemical properties | Input for environmental fate models |

| SESAMe v3.4 | Multimedia Fate Model | Multimedia distribution, Overall Persistence (POV) | Environmental risk assessment |

| COSMOtherm | Quantum Chemistry | Water Solubility (Sw), Kow | Preferred for high MW OPEs |

| SPARC | Physics-based | Vapor Pressure (Vp), Koa | Preferred for high MW OPEs |

| Hypo-Gen (Pharmacophore) | 3D-QSAR | Binding affinity (ΔGbind) to degradative enzymes | Prediction of biodegradation potential |

Computational Prediction of Functional Performance in Applications (e.g., Flame Retardancy)

Computational methods are increasingly used to predict the functional performance of OPEs in their primary applications, such as flame retardants and lubricants, thereby guiding the design of more effective and specialized molecules.

In flame retardancy, OPEs function through mechanisms in both the gas phase (flame inhibition) and the condensed phase (char promotion). While specific computational studies on the flame retardancy of Bis(2-methylpropyl) phenyl phosphate are not prominent in public literature, the methodologies applied to other OPEs are directly relevant. Computational fluid dynamics (CFD) can be employed to model the complex physical and chemical processes within a fire, including heat transfer and the release of flame-inhibiting species from a polymer matrix containing the OPE. osti.gov On a molecular level, quantum mechanics calculations can elucidate the bond dissociation energies and reaction pathways involved in the gas-phase radical scavenging by phosphorus-containing fragments, which is a key flame-inhibiting mechanism.

In the field of lubrication, where esters are widely used as base oils and additives, molecular dynamics (MD) simulations are a powerful tool for predicting performance. nih.govcore.ac.uk MD simulations model the behavior of lubricant molecules at an atomistic level, allowing for the prediction of macroscopic properties like viscosity under various temperatures and pressures. nih.gov For example, nonequilibrium molecular dynamics (NEMD) simulations have been successfully used to predict the bulk Newtonian viscosities of ester-based lubricants, showing good agreement with experimental measurements. nih.gov These simulations provide insights into how the molecular structure of an ester, such as Bis(2-methylpropyl) phenyl phosphate, would influence its flow behavior and effectiveness as a lubricant. nih.govcore.ac.uk Coarse-grained MD models are also used to study more complex systems like lubricating greases, where they can simulate the interaction between the base oil and thickener fibers to predict rheological properties. rug.nl

Table 2: Computational Methods for Predicting Functional Performance

| Application | Computational Method | Predicted Performance Metric | Research Insights |

| Flame Retardancy | Computational Fluid Dynamics (CFD) | Heat release rate, temperature distribution | Guides design of polymer-FR systems osti.gov |

| Flame Retardancy | Quantum Mechanics (QM) | Bond dissociation energies, reaction pathways | Elucidates gas-phase flame inhibition mechanism |

| Lubrication | Molecular Dynamics (MD/NEMD) | Viscosity, density, friction | Predicts lubricant behavior at the molecular level nih.gov |

| Lubrication | Coarse-Grained MD | Rheological properties of greases | Simulates complex fluid-thickener interactions rug.nl |

Interaction Mechanism Prediction (Non-Human Biological Systems or Material Science)

Molecular Docking Studies for Enzyme-Substrate or Material Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an OPE) when bound to a second molecule (a receptor, such as an enzyme or a material surface) to form a stable complex. mdpi.com This method is crucial for understanding the mechanisms of biotransformation by enzymes and the interaction of OPEs with various materials.

In non-human biological systems, docking studies have provided significant insights into how OPEs interact with metabolic enzymes. For instance, studies on the interaction of various OPEs with cytochrome P450 enzymes (CYPs), which are critical for detoxification and metabolism, have utilized molecular dynamics (MD) simulations and binding free energy calculations. nih.govresearchgate.net These simulations predict the binding affinity and specific orientation of the OPE within the enzyme's active site. nih.gov Research on five common OPEs revealed that their binding affinities (ΔGbind) in the CYP3A4 enzyme vary significantly based on their molecular structure, with bulkier or more complex esters like 2-ethylhexyl diphenyl phosphate (EHDPHP) showing stronger binding than simpler alkyl phosphates. nih.gov This approach allows for the ranking of OPEs based on their potential for enzymatic interaction and subsequent metabolism. nih.govresearchgate.net

Another study used molecular docking to investigate how OPEs interact with the protein GB1, finding that the compounds could enter a pocket structure on the protein, thereby inhibiting its enzymatic hydrolysis. nih.gov

In material science, molecular docking and MD simulations are used to understand the interactions between OPEs (as additives) and material surfaces. For example, simulations of organic friction modifiers, which share chemical features with OPEs, under boundary lubrication conditions reveal how they adsorb onto surfaces to reduce friction and wear. core.ac.uk These models can analyze the effect of molecular structure, surface coverage, and pressure on the formation and stability of the protective additive layer. core.ac.uk

Table 3: Predicted Binding Affinities of Select OPEs with Cytochrome P450 3A4

| Organophosphate Ester (OPE) | Binding Free Energy (ΔGbind, kcal/mol) | Predicted Binding Affinity Rank |